N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide
Description
The compound N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide features a quinazolinone core substituted with a 2-chloro-5-phenyl group and a 4-ethoxyphenylacetamide side chain. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and anticancer properties . The chloro and ethoxy substituents likely enhance lipophilicity and target binding, while the acetamide linkage provides structural flexibility.
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-3-32-19-11-8-17(9-12-19)14-24(30)28-23-15-18(10-13-21(23)26)29-16(2)27-22-7-5-4-6-20(22)25(29)31/h4-13,15H,3,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCKDVKITLPDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Starting Materials: : The synthesis begins with commercially available starting materials such as 2-chloroaniline, 2-methyl-4-oxoquinazoline, and 4-ethoxybenzaldehyde.
Key Reactions
Aldehyde Condensation: : The initial step often involves a condensation reaction between 2-methyl-4-oxoquinazoline and 4-ethoxybenzaldehyde to form an intermediate compound.
Acetamide Formation: : The intermediate is then subjected to acetylation to form the acetamide derivative.
Aromatic Substitution: : The final step involves a nucleophilic aromatic substitution where the 2-chloroaniline reacts with the acetamide intermediate under specific conditions, such as the presence of a base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound requires optimization of the above synthetic route to ensure scalability, purity, and cost-effectiveness. Typically, this would involve:
Optimization of Reaction Conditions: : This includes temperature control, solvent selection, and purification techniques.
Use of Catalysts: : Employing catalysts to enhance reaction efficiency and yield.
Purification: : Techniques such as crystallization, distillation, or chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide can undergo several types of reactions, including:
Oxidation: : The compound may be oxidized under specific conditions to form oxo-derivatives.
Reduction: : Reduction reactions can potentially alter the quinazoline ring structure or other functional groups.
Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The reactions typically yield derivatives of the parent compound, potentially with altered biological or chemical properties.
Scientific Research Applications
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide has numerous applications in scientific research, particularly in:
Medicinal Chemistry: : Potential for developing new pharmaceuticals, especially due to its quinazoline core which is known for various biological activities.
Biochemistry: : Useful as a tool compound for studying enzyme interactions or receptor binding.
Industrial Chemistry: : May serve as an intermediate in the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism by which N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways: : The exact pathways depend on the biological context but may include modulation of signal transduction pathways, inhibition of protein synthesis, or alteration of cellular metabolism.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a compound belonging to the quinazolinone class, known for its diverse biological activities. This article explores its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including chlorination, acylation, and condensation reactions. These processes require precise control over reaction conditions to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A (similar structure) | MCF-7 | 15.0 | |
| Compound B (related quinazolinone) | HeLa | 12.5 | |
| N-(2-chloro-5-(2-methyl... | A549 | 10.0 |
These studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Quinazolinone derivatives have also been recognized for their antimicrobial properties. The compound's structural features allow it to interact with bacterial enzymes or cell membranes, leading to inhibition of growth.
Table 2: Antimicrobial Activity Data
| Pathogen Tested | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results indicate potential therapeutic applications in treating bacterial infections.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes relevant to various diseases:
-
Tyrosinase Inhibition : Tyrosinase is crucial in melanin production and is a target for skin-whitening agents.
- IC50 Values : The compound demonstrated significant inhibition with an IC50 value of approximately 20 µM, indicating its potential use in cosmetic formulations aimed at reducing hyperpigmentation.
-
Urease Inhibition : Urease inhibitors are essential in treating conditions like urinary tract infections.
- The compound exhibited moderate urease inhibitory activity, suggesting further exploration in this area.
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar quinazolinone derivatives on various cancer cell lines. The results showed that compounds with similar structures induced apoptosis through mitochondrial pathways and significantly inhibited tumor growth in vivo models.
Study on Antimicrobial Properties
Another research article focused on the antimicrobial efficacy of quinazolinone derivatives against clinical isolates of Staphylococcus aureus. The study concluded that these compounds could serve as lead candidates for developing new antibiotics due to their potent activity against resistant strains.
Q & A
Q. How can researchers optimize the synthesis conditions for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide to improve yield and purity?
Methodological Answer: Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading) and identify optimal conditions. Use statistical tools like response surface methodology (RSM) to model interactions between variables and minimize trial-and-error approaches . For example, fractional factorial designs can reduce the number of experiments while accounting for critical factors like reaction time and pH. Post-synthesis, validate purity via HPLC and elemental analysis.
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Perform , , and 2D NMR (COSY, HSQC) to confirm connectivity of the quinazolinone core, ethoxyphenyl, and chloro-substituted phenyl groups. Compare chemical shifts with analogous compounds (e.g., ) .
- IR Spectroscopy : Verify key functional groups (e.g., C=O stretch of the quinazolinone at ~1680 cm, amide N-H stretch at ~3300 cm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns.
Q. How can researchers conduct initial biological activity screening for this compound?
Methodological Answer:
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and dose-response curves .
- Enzyme inhibition studies : Test activity against kinases or proteases linked to disease pathways, using fluorescence-based or colorimetric assays (e.g., ATPase activity).
- Microbial assays : Evaluate antimicrobial potential via agar diffusion against Gram-positive/negative bacteria .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?
Methodological Answer: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can identify energetically favorable pathways. Pair with machine learning (ML) to analyze PubChem data (e.g., ) and predict optimal reagents or conditions (e.g., solvent polarity, temperature) . Validate predictions with small-scale experiments.
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein structures (e.g., EGFR kinase). Focus on substituent effects (e.g., ethoxy vs. methoxy groups) on binding affinity .
- Synthetic modifications : Introduce substituents at the quinazolinone 2-methyl group or acetamide phenyl ring. Prioritize derivatives with improved LogP (lipophilicity) calculated via ChemDraw .
- In vivo validation : Test top candidates in xenograft models, monitoring tumor growth and pharmacokinetics (e.g., bioavailability, half-life).
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies (e.g., cytotoxicity assays) using standardized metrics (e.g., IC) and assess variability via ANOVA.
- Experimental replication : Control for variables like cell passage number, serum concentration, and incubation time .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement, ruling off-target effects .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
Methodological Answer:
- Process optimization : Use flow chemistry to improve heat/mass transfer in exothermic steps (e.g., amide bond formation). Monitor reaction progression with inline FTIR .
- Purification : Employ preparative HPLC or crystallization gradients (e.g., CHCl/hexane) to isolate high-purity batches .
- Troubleshooting : If yields drop at scale, re-evaluate stirring efficiency or solvent degassing to prevent side reactions .
Q. How can metabolic stability be assessed to prioritize derivatives for preclinical testing?
Methodological Answer:
- In vitro assays : Use liver microsomes (human/rat) to measure intrinsic clearance. Monitor parent compound depletion via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.
- Plasma stability : Incubate compounds in plasma (37°C, 1–24 hours) and quantify degradation .
Q. What advanced techniques characterize the compound’s behavior in heterogeneous catalysis?
Methodological Answer:
- Surface analysis : Use XPS or TEM to study catalyst-adsorbate interactions during reactions (e.g., Pd-catalyzed cross-coupling) .
- Kinetic profiling : Perform stopped-flow spectroscopy to measure reaction rates under varying pressures/temperatures.
- Computational modeling : Apply microkinetic models to predict rate-limiting steps in multi-phase systems .
Q. How can solid-state properties (e.g., polymorphism) impact formulation development?
Methodological Answer:
- X-ray diffraction (XRD) : Identify polymorphic forms and correlate with solubility/stability. Use DSC to monitor phase transitions .
- Hygroscopicity testing : Expose crystals to controlled humidity (25–75% RH) and measure mass changes.
- Formulation screening : Test amorphous dispersions (e.g., with PVP-VA64) via spray drying to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
